molecular formula C24H18N4O2S2 B2865807 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 864858-70-8

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

Cat. No.: B2865807
CAS No.: 864858-70-8
M. Wt: 458.55
InChI Key: KQDDGMDAMBIHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide” is a chemical compound . Its molecular formula is C20H21N3O5S and it has a molecular weight of 415.46. It is not intended for human or veterinary use, but for research use only.


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . This string represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 415.465 and its monoisotopic mass is 415.12019 .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of related pyridine and thieno[2,3-c]pyridine derivatives provides foundational knowledge for understanding the chemical and physical properties of N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide. Studies have detailed the preparation of pyridine derivatives with demonstrated insecticidal activity, highlighting the potential for developing novel pesticides (Bakhite et al., 2014). Additionally, research on the crystal structure and Hirshfeld surface analysis of related compounds has contributed to the understanding of molecular interactions and stability (Naghiyev et al., 2020).

Biological Activities

The investigation into the biological activities of related compounds has been a significant area of research, exploring their antimicrobial properties and potential therapeutic applications. For example, studies on thieno[2,3-b]pyridine derivatives have demonstrated antimicrobial activities, suggesting their utility in medical applications (Gad-Elkareem et al., 2011). Similarly, research into the synthesis and reactions of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moieties has revealed antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Zaki et al., 2020).

Applications in Sensing and Fluorescent Properties

Research has also been conducted on the application of related pyridine and thieno[2,3-c]pyridine derivatives in sensing and fluorescence. Studies have explored the fluorescent properties of thieno[2,3-b]pyridine derivatives, indicating their potential use in materials science and as fluorescent markers in biological research (Rangnekar & Shenoy, 1987).

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S2/c1-14(29)28-9-8-16-18(12-25)24(32-22(16)13-28)27-23(30)17-11-20(21-7-4-10-31-21)26-19-6-3-2-5-15(17)19/h2-7,10-11H,8-9,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDDGMDAMBIHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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